2-Quinolinylmethanol

Catalog No.
S591168
CAS No.
1780-17-2
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolinylmethanol

Researchers seeking a safe route to 2-quinolinecarboxaldehyde often face toxic SeO2 oxidations or unstable intermediates. 2-Quinolinylmethanol eliminates these hazards, providing a bench-stable primary alcohol that oxidizes smoothly. As a bidentate N,O-ligand, its strong σ-donation surpasses 8-hydroxyquinoline, enabling robust Ru/Ir/Ti catalyst design. Procure with confidence: high-purity solid with ambient shipping, scalable supply.

  • Replaces hazardous SeO2 oxidation for aldehyde synthesis.
  • Superior σ-donating alkoxide for high-valent metal stabilization.
  • Ready stock for consistent scale-up.

CAS Number

1780-17-2

Product Name

2-Quinolinylmethanol

IUPAC Name

quinolin-2-ylmethanol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2

InChI Key

HREHOXSRYOZKNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)CO

Synonyms

2-hydroxymethylquinoline

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CO

The exact mass of the compound 2-Quinolinylmethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6506. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-Quinolinylmethanol (CAS 1780-17-2) is a bifunctional N,O-heterocyclic building block comprising a quinoline core and a hydroxymethyl group at the 2-position. In industrial and academic procurement, it is primarily valued as a bench-stable primary alcohol precursor for the synthesis of 2-quinolinecarboxaldehyde, quinaldic acid derivatives, and complex pharmaceutical scaffolds such as TLR8 agonists and apoptosis inhibitors [1]. Furthermore, its structural geometry and aliphatic hydroxyl group make it a highly effective bidentate N,O-ligand for transition metal catalysis, particularly in ruthenium, iridium, and titanium systems where strong electron donation is required [2]. Its dual utility as both a stable synthetic intermediate and a tunable ligand makes it a critical material for advanced organic synthesis and organometallic research.

Research Fit

Workflow Enantioselective α‑alkylation cascades for cinchona alkaloid cores
Selection 2‑Hydroxymethyl handle retains primary alcohol reactivity; isomer substitution fails
Use context MCH modulator synthesis, photosensitizer derivatization, exposome reference standard

Substituting 2-quinolinylmethanol with closely related quinoline derivatives often leads to severe processability and performance failures. Using 2-methylquinoline (quinaldine) as a precursor for 2-substituted quinolines requires harsh, toxic oxidants (such as selenium dioxide) at high temperatures, which generates hazardous waste and suffers from poor chemoselectivity . Attempting to use 2-(chloromethyl)quinoline as an alternative electrophile introduces severe handling issues; the free base is highly prone to spontaneous polymerization and degradation, necessitating its use as a hydrochloride salt . In coordination chemistry, substituting 2-quinolinylmethanol with the classic N,O-ligand 8-hydroxyquinoline fundamentally alters the electronic environment of the metal center. The phenolic hydroxyl of 8-hydroxyquinoline is significantly more acidic than the aliphatic hydroxyl of 2-quinolinylmethanol, resulting in a weaker electron-donating alkoxide that fails to stabilize the high-valent transition metal intermediates required in specific catalytic cycles[1].

Substitution Risk

2‑Quinolinylmethanol
3‑ / 4‑Isomer or Oxidation Products
Competent substrate for co‑catalyzed enantioselective α‑alkylation
3‑ and 4‑isomers are unreactive; cinchona core synthesis not possible
Primary alcohol handle enables nucleophilic derivatization
Aldehyde/acid analogs lack –CH₂OH; reactivity profile fundamentally different
Non‑ionizable alcohol (high pKa) across physiological pH
Carboxylic acid analog ionized; solubility, extraction, and formulation diverge

Precursor Stability and Handling Safety

When selecting a 2-methyl-functionalized quinoline building block, stability is a primary procurement driver. 2-Quinolinylmethanol is a bench-stable solid (melting point ~64 °C) that does not undergo spontaneous degradation . In contrast, the halogenated analog, 2-(chloromethyl)quinoline, is highly reactive and prone to rapid polymerization as a free base, requiring it to be stored and handled as a hydrochloride salt (melting point 183-187 °C) . Procuring the methanol derivative eliminates the need for cold storage and salt-cracking steps during complex multi-step syntheses.

Evidence DimensionStorage stability and physical form
Target Compound DataBench-stable free base solid (mp ~64 °C)
Comparator Or Baseline2-(Chloromethyl)quinoline (requires HCl salt form, mp 183-187 °C)
Quantified DifferenceElimination of spontaneous polymerization risk and salt-cracking requirements
ConditionsStandard laboratory storage and handling

Choosing the stable alcohol over the reactive chloride reduces material loss, simplifies handling protocols, and improves batch-to-batch reproducibility in pharmaceutical manufacturing.

Synthetic Yield
Reported
73–99% vs 51.2%
Higher isolated yield from methyl ester reduction reduces cost‑per‑gram in multi‑step synthesis.
NaBH₄/THF; cross‑study comparable; 3‑isomer reference yield 51.2%.

Oxidation Efficiency for Aldehyde Synthesis

For the industrial synthesis of 2-quinolinecarboxaldehyde, the choice of starting material dictates the environmental and operational cost. 2-Quinolinylmethanol can be smoothly oxidized to the aldehyde using mild reagents (e.g., MnO2 or Swern oxidation) at room temperature or below . Conversely, using the cheaper 2-methylquinoline (quinaldine) baseline requires harsh stoichiometric oxidants like selenium dioxide (SeO2) at elevated temperatures (>100 °C), which generates highly toxic selenium waste and risks over-oxidation to quinaldic acid [1].

Evidence DimensionOxidation conditions and waste generation
Target Compound DataMild oxidation (e.g., MnO2) at ≤ 25 °C
Comparator Or Baseline2-Methylquinoline (requires SeO2 at >100 °C)
Quantified Difference>75 °C reduction in reaction temperature and complete avoidance of stoichiometric toxic selenium waste
ConditionsSynthesis of 2-quinolinecarboxaldehyde

Procuring the methanol derivative enables a greener, safer, and higher-yielding oxidation route, which is critical for scaling up pharmaceutical intermediates.

Biological Mechanism
Class-level inference
Prostaglandin inhibition & HCMV replication block
2‑isomer targets prostaglandin/viral DNA pathways; 3‑/4‑isomers engage unrelated antibacterial or adenosine receptors.
Quantitative IC₅₀ data not publicly available; mechanistic divergence well documented.

Ligand Electronic Properties and pKa

When utilized as an N,O-bidentate ligand, 2-quinolinylmethanol offers a distinct electronic profile compared to the classic 8-hydroxyquinoline. The aliphatic hydroxyl group of 2-quinolinylmethanol has a predicted pKa of ~14.0, whereas the phenolic hydroxyl of 8-hydroxyquinoline has a pKa of ~9.9 . This ~4 pKa unit difference means that upon deprotonation, 2-quinolinylmethanol forms a significantly more electron-rich alkoxide donor. This enhanced σ-donation is crucial for stabilizing highly electrophilic or high-valent transition metal centers (such as Ru or Ir) during complex catalytic cycles[1].

Evidence DimensionHydroxyl pKa and electron donation
Target Compound DataAliphatic hydroxyl pKa ~14.0
Comparator Or Baseline8-Hydroxyquinoline (phenolic pKa ~9.9)
Quantified Difference~4.1 pKa unit increase, yielding a stronger σ-donating alkoxide
ConditionsAqueous/organic ligand deprotonation models

Catalyst developers must select 2-quinolinylmethanol over 8-hydroxyquinoline when the metal center requires strong electron donation to maintain catalytic turnover.

Enantioselective α‑Alkylation
Head-to-head
Competent (2‑isomer) vs non‑competent (3‑, 4‑isomer)
Only 2‑isomer delivers chiral γ‑butyrolactones; mandatory for cinchona alkaloid core construction.
Brønsted acid/chiral amine co‑catalysis; 2‑position adjacent to quinoline N essential for iminium activation.
TPA Cross‑Section
Reported
130 GM (brominated 2‑HMQ)
Brominated 2‑HMQ scaffold achieves two‑photon absorption for nuclear‑targeted research; 3‑/4‑isomer data not reported.
TNBC cell‑line MDA‑MB‑231, femtosecond laser 800 nm; reported ~75% cell kill in model.
pKa Differentiation
Cross-study comparable
pKa 14.29 ± 0.10
Non‑ionizable alcohol across physiological pH; >10 log units above carboxylic acid analog.
ACD/Labs predicted; carboxylic acid pKa 2–4; isomer pKa not reported with equivalent precision.

Green Synthesis of 2-Quinolinecarboxaldehyde

Due to its mild oxidation profile, 2-quinolinylmethanol is the optimal starting material for producing 2-quinolinecarboxaldehyde at scale. It allows manufacturers to bypass the harsh, toxic selenium dioxide oxidations required when starting from 2-methylquinoline, ensuring a safer and more environmentally compliant process.

Pharmaceutical Scaffold Construction (TLR8 Agonists)

The stability and precise reactivity of the hydroxymethyl group make this compound an ideal building block for synthesizing complex heterocycles, such as furo[2,3-c]quinolines used as highly selective human Toll-like receptor 8 (TLR8) ligands and apoptosis inhibitors[1].

Electron-Rich N,O-Ligand Design for Transition Metal Catalysis

Leveraging its high pKa and strong σ-donating alkoxide properties, 2-quinolinylmethanol is procured for the development of advanced ruthenium, iridium, and titanium catalysts. It is specifically chosen over 8-hydroxyquinoline when the catalytic cycle demands enhanced electron density at the metal center to stabilize reactive intermediates [2].

Application Selection Guide

Application
Selection Property
Validation Focus
MCH receptor modulator synthesis for metabolic research
2‑Substituted quinoline pharmacophore with robust synthetic yield
Confirm isomeric identity and reduction yield before scale‑up
Cinchona alkaloid core & enantioselective catalyst libraries
Unique substrate competence in co‑catalyzed α‑alkylation
Verify enantioselective reactivity under reported catalytic conditions
Two‑photon photosensitizer development for TNBC research
2‑HMQ scaffold allows heavy‑atom bromination for TPA enhancement
Assess TPA cross‑section and cell‑model response after derivatization
Exposome & metabolomics analytical reference standard
Authenticated 2‑isomer identity distinct from 3‑/4‑isomers
Confirm chromatographic resolution and mass spectral match against certified standard

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1780-17-2

Wikipedia

2-(Hydroxymethyl)quinoline

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